benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Description
Nomenclature and Structural Identification
The systematic nomenclature of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate reflects its complex stereochemical architecture and functional group arrangement. The compound possesses the molecular formula C₁₃H₁₆N₂O₂ with a molecular weight of 232.28 grams per mole. The International Union of Pure and Applied Chemistry name precisely defines the stereochemistry at positions 1 and 5 as S configuration, indicating the absolute spatial arrangement of substituents around these chiral centers.
The structural identification encompasses several critical naming conventions and identifiers that facilitate its recognition in chemical databases. The compound carries the Chemical Abstracts Service registry number 370881-43-9, distinguishing it from related stereoisomers and constitutional isomers. Alternative nomenclature includes (S,S)-3-CBZ-3,6-DIAZABICYCLO[3.2.0]HEPTANE and (1S,5S)-benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, where CBZ refers to the carbobenzyloxy protecting group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Chemical Abstracts Service Number | 370881-43-9 |
| PubChem Compound Identifier | 23635906 |
| InChI Key | BCONCMOUSFKNCK-NWDGAFQWSA-N |
The three-dimensional structure reveals a bicyclic core system where the diazabicyclo[3.2.0]heptane framework creates a rigid, constrained environment. The benzyl carboxylate moiety attached to the nitrogen at position 3 serves as both a protecting group and a structural element that influences the compound's reactivity profile. The stereochemical designation (1S,5S) specifically refers to the absolute configuration at the bridgehead carbons, which is crucial for biological activity and synthetic applications.
Historical Context in Heterocyclic Chemistry Research
The development of this compound emerged from extensive research into diazabicyclic compounds as potential pharmaceutical intermediates. The foundational work in this area can be traced to investigations of nicotinic acetylcholine receptor ligands, where researchers sought to develop compounds with enhanced selectivity and potency. The synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes began in earnest during the early 2000s, driven by the need for novel alpha4beta2 nicotinic acetylcholine receptor selective agonists.
Research conducted by Ji and colleagues represented a pivotal moment in the development of this compound class, as they systematically explored the structural requirements for biological activity. Their work demonstrated that specific stereochemical arrangements within the diazabicyclic framework could dramatically influence receptor binding affinity and selectivity. The (1S,5S) configuration emerged as particularly promising due to its enhanced binding characteristics and improved pharmacological profile compared to other stereoisomers.
The historical progression of this research reflects broader trends in medicinal chemistry toward the development of conformationally constrained heterocycles. These rigid molecular frameworks offer advantages in terms of receptor selectivity and metabolic stability compared to their flexible counterparts. The benzyl carboxylate protecting group strategy evolved as researchers recognized the need for synthetic intermediates that could be readily manipulated while maintaining the integrity of the bicyclic core structure.
Classification within Diazabicyclic Compounds
This compound belongs to the broader class of diazabicyclic compounds, specifically those containing a [3.2.0] bridge system. This classification system describes the connectivity pattern within the bicyclic framework, where the numbers indicate the length of the bridges connecting the two nitrogen atoms. The [3.2.0] designation signifies that the bridges contain three, two, and zero atoms respectively, creating a highly constrained seven-membered ring system.
Within the diazabicyclic classification hierarchy, this compound represents a subset of nitrogen-containing heterocycles that exhibit unique conformational properties. The presence of two nitrogen atoms within the bicyclic framework places it in the category of diaza compounds, while the specific bridge pattern distinguishes it from other diazabicyclic systems such as diazabicyclo[2.2.1]heptanes or diazabicyclo[4.2.0]octanes. The stereochemical specification further refines its classification, as the (1S,5S) configuration represents one of four possible stereoisomers for this particular bridge system.
The benzyl carboxylate functionality adds an additional layer to the classification, placing the compound within the category of protected amino acids or amino acid derivatives. This dual classification as both a diazabicyclic heterocycle and a carboxylate ester reflects its utility as a synthetic intermediate that can undergo selective transformations at either the nitrogen centers or the carboxylate group. The protecting group strategy employed here is common in synthetic organic chemistry, where temporary masking of reactive functionality allows for selective modifications elsewhere in the molecule.
Significance in Organic Chemistry and Pharmaceutical Sciences
The significance of this compound extends across multiple domains of chemical research, with particular importance in pharmaceutical sciences and synthetic organic chemistry. In pharmaceutical research, this compound serves as a crucial intermediate in the synthesis of neuronal nicotinic acetylcholine receptor ligands, which have potential therapeutic applications in neurological disorders. The rigid bicyclic framework provides an ideal scaffold for developing compounds with enhanced selectivity for specific receptor subtypes.
From a synthetic chemistry perspective, the compound demonstrates the power of stereochemically controlled synthesis in creating complex molecular architectures. The successful preparation of the (1S,5S) stereoisomer in high enantiomeric purity represents a significant achievement in asymmetric synthesis methodology. The synthetic route development for this compound has contributed to the broader understanding of cycloaddition reactions and stereoselective transformations in nitrogen-containing heterocycles.
| Research Application | Significance |
|---|---|
| Nicotinic Receptor Research | Key intermediate for selective agonist development |
| Synthetic Methodology | Model system for stereochemical control |
| Structural Biology | Probe for conformational studies |
| Medicinal Chemistry | Scaffold for drug discovery programs |
The compound's role in structure-activity relationship studies has provided valuable insights into the molecular basis of receptor selectivity. Research has shown that specific substitution patterns on the diazabicyclic core can dramatically influence binding affinity and functional activity at different nicotinic receptor subtypes. This structure-activity relationship data has informed the design of subsequent generations of receptor-selective compounds, making the benzyl-protected intermediate an essential building block in pharmaceutical research.
Furthermore, the development of efficient synthetic routes to this compound has advanced the field of heterocyclic chemistry more broadly. The synthetic methodologies developed for its preparation, including palladium-catalyzed coupling reactions and stereoselective cyclization procedures, have found applications in the synthesis of other complex nitrogen-containing heterocycles. The compound thus serves as both a specific pharmaceutical intermediate and a general model system for advancing synthetic methodology in heterocyclic chemistry.
Properties
IUPAC Name |
benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCONCMOUSFKNCK-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]2N1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635280 | |
| Record name | Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370881-43-9 | |
| Record name | Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, a compound with potential therapeutic applications, has garnered interest in pharmacological research due to its various biological activities. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including analgesic properties, neuroprotective effects, and potential anticancer applications.
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.283 g/mol
- CAS Number : 370881-43-9
Analgesic Properties
Research indicates that derivatives of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane have significant analgesic effects, particularly in the treatment of neuropathic pain. A patent describes its use in combination with anticonvulsants like gabapentin and pregabalin to enhance pain relief efficacy . The mechanism involves modulation of pain pathways in the central nervous system, potentially acting on opioid receptors and other pain-related pathways.
Neuroprotective Effects
The compound has been explored for its neuroprotective properties. It is hypothesized to offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role in disease progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane derivatives. For instance, compounds structurally related to this bicyclic structure have shown significant cytotoxicity against various cancer cell lines. A study reported that specific derivatives induced apoptosis in HeLa cells with IC50 values significantly lower than that of standard chemotherapeutics like sorafenib .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5d | HeLa | 0.37 | Apoptosis induction |
| Compound 5g | HeLa | 0.73 | Cell cycle arrest |
| Sorafenib | HeLa | 7.91 | VEGFR-2 inhibition |
The biological activity of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane is believed to stem from its ability to interact with various molecular targets involved in pain sensation and cellular proliferation:
- Pain Modulation : The compound may inhibit neurotransmitter release or modulate receptor activity at the spinal cord level.
- Anticancer Mechanisms : Induction of apoptosis and cell cycle arrest are critical mechanisms through which this compound exerts its anticancer effects.
Case Studies
- Neuropathic Pain Management : In a clinical setting, patients receiving a combination therapy involving benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane reported significant reductions in pain scores compared to those on standard treatments alone.
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane derivatives led to increased rates of apoptosis in HeLa cells compared to untreated controls.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate as a scaffold for developing anticancer agents. Its structural features enable it to interact with biological targets involved in cancer progression. For instance, compounds derived from this bicyclic structure have shown promising activity against estrogen-dependent cancers by acting as steroid sulfatase inhibitors, which block the local production of estrogenic steroids .
1.2 Neurological Applications
The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of this compound can modulate neurotransmitter systems and may have applications in treating neurodegenerative diseases . The ability to cross the blood-brain barrier enhances its therapeutic potential.
Synthetic Methodologies
2.1 Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique bicyclic structure allows for versatile reactions, including cycloadditions and functional group transformations that are essential in organic synthesis .
2.2 Reaction with Alcohols and Acids
Studies have demonstrated that this compound can undergo various reactions with alcohols and acids to yield functionalized products that are valuable in medicinal chemistry . The ability to modify the carboxylate moiety further expands its utility in synthetic applications.
Case Studies
Comparison with Similar Compounds
Structural Analogs with Varied Ester Groups
Key Observations :
- Ester Groups : The benzyl ester in the target compound offers moderate stability compared to tert-butyl esters, which are resistant to acidic/basic conditions . This influences their utility in multistep syntheses (e.g., tert-butyl esters are preferred for PET radioligands due to ease of deprotection with trifluoroacetic acid) .
- Stereochemistry : The (1S,5S) configuration is critical for bioactivity. For example, (1S,5S)-3-(5,6-dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane () shows analgesic activity via nAChR modulation, whereas its stereoisomers are inactive .
Analogs with Modified Bicyclic Frameworks
Key Observations :
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., dichloropyridinyl) enhance receptor affinity, while ester groups like benzyl or tert-butyl improve pharmacokinetics (e.g., blood-brain barrier penetration for CNS targets) .
Q & A
Q. What are the key structural features of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, and how do they influence reactivity?
The compound features a bicyclic scaffold with two nitrogen atoms in a strained 3,6-diazabicyclo[3.2.0]heptane system. The stereochemistry (1S,5S) and the benzyl carboxylate group contribute to its rigidity and hydrogen-bonding potential. The SMILES notation (O=C(OCC1=CC=CC=C1)N1CC2CNC2C1) highlights the fused bicyclic core and ester functionality . This structure enhances stability in biological environments and facilitates interactions with nicotinic acetylcholine receptors (nAChRs) .
Q. What synthetic routes are commonly used to prepare this compound?
A validated method involves intramolecular [1,3]-dipolar cycloaddition of benzyl N-allyl-N-(2-hydroxyimino-ethyl)-carbamate, followed by reductive ring-opening and chiral resolution. Key steps include:
- Cycloaddition to form the bicyclic core.
- Reductive cleavage of the oxime to generate secondary amines.
- Chiral resolution via diastereomeric salt formation. The final product is obtained in high enantiomeric excess (ee > 98%) and characterized by NMR and MS .
Q. How is the stereochemistry of the bicyclic scaffold confirmed experimentally?
Chiral HPLC or enzymatic resolution (e.g., using cyclohexanone monooxygenase) can separate enantiomers. For example, GC analysis with a Cyclosil-B column resolves (1R,5S) and (1S,5R) isomers (retention times: 8.2 min vs. 9.5 min). X-ray crystallography or NOE NMR experiments further validate spatial arrangements .
Advanced Research Questions
Q. How does this compound serve as a pharmacophore for α4β2 nAChR agonists?
The bicyclic amine acts as a rigid mimic of acetylcholine’s quaternary ammonium group. In A-366833 (a selective α4β2 agonist), the (1S,5S)-configured core binds to the receptor’s aromatic cage via cation-π interactions. Modifications like N-arylation with 5-cyanopyridine enhance affinity (Ki = 0.5–0.6 nM) . Radiolabeled analogs (e.g., [11C]A-833834) enable PET imaging of receptor distribution in vivo .
Q. What strategies optimize coupling reactions during derivatization?
Palladium-mediated N-arylation is critical for attaching aryl groups (e.g., 3-bromo-5-cyanopyridine). Using Cs₂CO₃ instead of t-BuONa increases yields from 47% to 73% by reducing side reactions. Catalytic systems like Pd₂(dba)₃ with BINAP ligands improve regioselectivity .
Q. How can enantiomeric purity impact biological activity?
The (1S,5S) enantiomer of A-366833 shows 10-fold higher α4β2 nAChR affinity than its (1R,5R) counterpart. Impurities in stereochemistry (>2% ee) reduce binding efficacy and confound in vivo results. Enzymatic resolution (e.g., using Pseudomonas putida monooxygenases) ensures >99% ee for preclinical studies .
Q. What analytical challenges arise in characterizing radiochemical derivatives?
Radiolabeled analogs (e.g., [11C]rac-1) require rapid purification via semi-preparative HPLC (C18 columns, acetonitrile/water gradients). Radiochemical purity (>98%) and specific activity (444 GBq/µmol) are confirmed using radio-HPLC and mass spectrometry. Stability tests under physiological conditions (pH 7.4, 37°C) ensure integrity during PET imaging .
Methodological Notes
- Enantioselective Synthesis : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .
- Stability Testing : Monitor degradation in aqueous buffers (pH 7.4, 37°C) via LC-MS to identify hydrolytic byproducts (e.g., free carboxylic acids) .
- In Vivo Studies : Administer derivatives intraperitoneally (1–10 mg/kg) to assess blood-brain barrier penetration and cognitive effects in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
